4-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-butanone
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Overview
Description
“Butanone-4” , is a heterocyclic organic compound. Its chemical structure comprises a pyrrole ring fused with a tetrahydroindole moiety. The compound exhibits interesting pharmacological properties and has been investigated for various applications.
Preparation Methods
Synthetic Routes::
Heterocyclization Reaction:
Enamine Formation:
- Industrial-scale production methods for Butanone-4 are not widely documented. research laboratories often prepare it using the synthetic routes mentioned above.
Chemical Reactions Analysis
Butanone-4 undergoes several chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the pyrrole nitrogen or other reactive sites.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Butanone-4 finds applications in:
Medicinal Chemistry:
Mechanism of Action
- The exact mechanism of action remains elusive.
- Potential molecular targets include receptors, enzymes, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Butanone-4 shares structural similarities with other pyrrole-containing compounds.
- Unique features include the fused tetrahydroindole ring.
- Similar Compounds:
- Pyrrole derivatives: Pyrrole itself, indole, etc.
- Tetrahydroindole derivatives: Indoline, tetrahydrocarbazole, etc.
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-pyrrol-1-yl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one |
InChI |
InChI=1S/C19H21N3O/c23-19(8-5-12-21-10-3-4-11-21)22-13-9-18-16(14-22)15-6-1-2-7-17(15)20-18/h1-4,6-7,10-11,20H,5,8-9,12-14H2 |
InChI Key |
BNAOXMMYKNYWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCN4C=CC=C4 |
Origin of Product |
United States |
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